

volasertib preclinical to clinical efficacy translation

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Volasertib

CAS No.: 755038-65-4

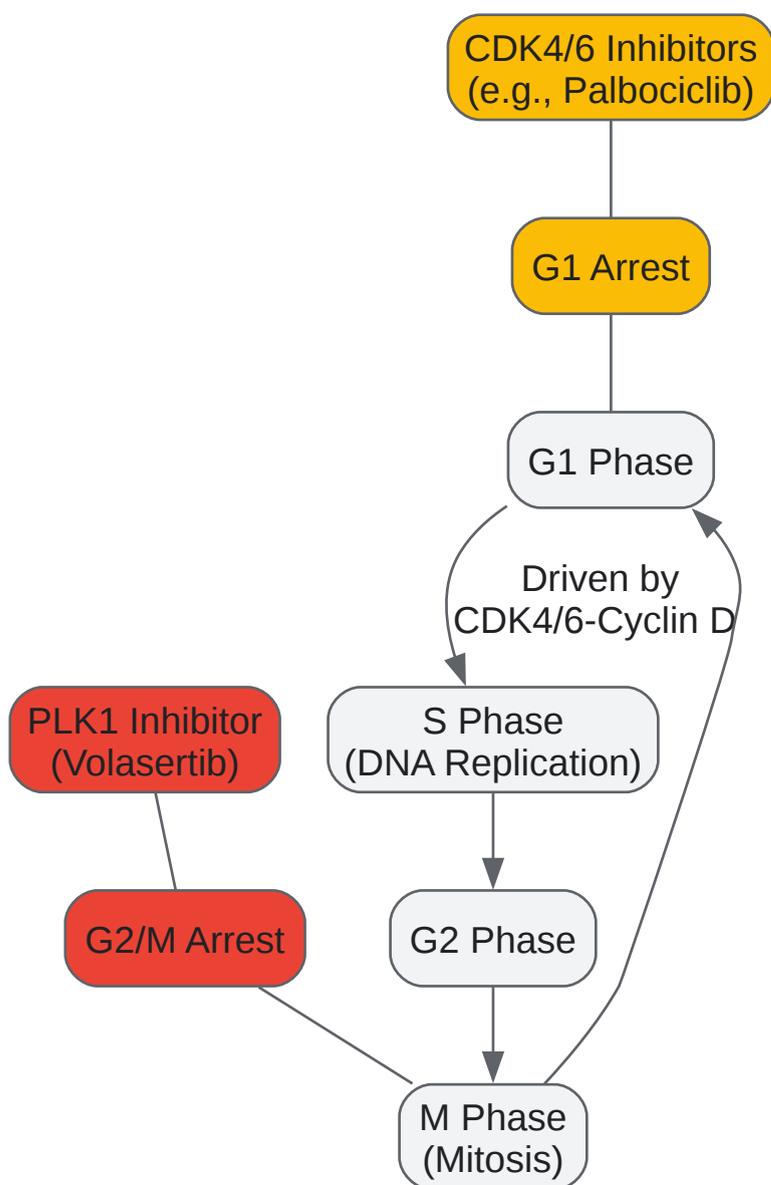
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Mechanism of Action and Preclinical Profile

Volasertib is a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1) [1] [2]. PLK1 is a serine/threonine kinase that performs multiple essential functions during cell division (mitosis), including centrosome maturation, spindle assembly, and chromosome separation [1] [3]. By inhibiting PLK1, **Volasertib** disrupts the formation of a proper mitotic spindle, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death) in cancer cells [2].

The diagram below illustrates how **Volasertib** and CDK4/6 inhibitors target different phases of the cell cycle.



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In vitro studies have consistently shown **Volasertib**'s strong antiproliferative effects. For instance, in the A549 non-small cell lung cancer (NSCLC) cell line, treatment with 50 nM of **Volasertib** for 24 hours induced G2/M arrest and promoted apoptosis, evidenced by increased levels of cleaved caspase-3 and phosphorylated histone H3 [2].

Comparison of Preclinical vs. Clinical Efficacy

The table below summarizes key efficacy data for **Volasertib** across the development pipeline, highlighting the translation from preclinical models to human trials.

Development Stage	Cancer Model / Type	Efficacy Summary	Key Experimental Data
<p> In Vitro Preclinical Various cancer cell lines (e.g., CRC, NSCLC) Strong, direct antiproliferative activity, inducing G2/M arrest and apoptosis [1] [2]. • EC₅₀ in colon cancer cell lines (HCT116, COLO205, HT-29): <10 nM [1]. • 50 nM for 24h induced apoptosis in A549 NSCLC cells [2]. In Vivo Preclinical Colorectal Cancer (CRC) Xenografts [1] Significant tumor growth suppression, with some models showing complete regression [1]. • Intravenous BI2536 (similar compound) led to complete suppression of HCT-116 xenografts [1]. Breast Cancer PDX (CCND1-driven) [3] Potent tumor shrinkage, including in CDK4/6-resistant models [3]. • Volasertib monotherapy caused rapid tumor regression in HBCx-137 PDX model; complete response in 4 weeks [3]. Chordoma PDX (CDKN2A/2B deleted) [4] Significant tumor response in 1 of 2 genetically relevant models [4]. • p = 0.02 vs. control in a responsive model; no significant response in a PBRM1-mutated (control) PDX [4]. NSCLC Xenografts [2] Significant tumor growth inhibition as a single agent; enhanced effect in combination [2]. • 20 mg/kg, intraperitoneally, 3x/week in A549 model; greater inhibition with CC-885 combination [2]. Clinical Trials (Solid Tumors) Early-phase adult solid tumors Modest antitumor activity; limited efficacy as a single agent [1] [2]. • Phase I: Disease stabilization in some patients (e.g., 32% in one cohort), but no objective partial or complete responses in most studies [1]. </p>			

Detailed Experimental Protocols

To help contextualize the data in the table, here are the methodologies for key experiments cited.

1. In Vivo Efficacy in Breast Cancer PDX Models [3]

- **Model:** Patient-derived xenografts (PDX) established from bone metastases of ER+ breast cancer patients, including models with acquired resistance to the CDK4/6 inhibitor Palbociclib.
- **Dosing:** **Volasertib** was administered as a monotherapy. Specific dose and schedule for these models are not detailed in the provided excerpt, but other studies use 20-30 mg/kg intraperitoneally several times a week.
- **Endpoint Measurement:** Tumor volume was calculated from two perpendicular diameters using calipers. Tumor growth inhibition was statistically compared between treatment and control groups.

- **Key Findings:** **Volasertib** induced rapid and significant tumor shrinkage in CCND1-amplified PDX models, which was superior to the stable disease achieved with Palbociclib.

2. In Vivo Efficacy in Chordoma PDX Models [4]

- **Model:** Three chordoma PDX models, two with homozygous deletion of CDKN2A/2B (a genetic alteration linked to potential sensitivity) and one PBRM1-mutated model as a control.
- **Dosing:** **Volasertib** was administered orally at 10 mg/kg/day, once daily, 4 days per week.
- **Endpoint Measurement:** Mice were sacrificed when tumor volume reached a mean of 500 mm³. Tumor response was evaluated statistically (p-value) and supported by RNA sequencing analysis.
- **Key Findings:** The response was correlated with the genetic background, validating CDKN2A/2B loss as a potential biomarker for patient selection.

Insights for Translational Development

The disparity between **Volasertib**'s strong preclinical data and its limited clinical efficacy in solid tumors points to several critical considerations for drug development:

- **Biomarker-Driven Selection:** The preclinical data strongly suggests that **tumor genetics are crucial**. Efficacy was most pronounced in models with specific alterations, such as **CCND1 amplification in breast cancer** [3] and **CDKN2A/2B deletion in chordoma** [4]. This indicates that future clinical efforts should focus on genetically defined patient populations.
- **Combination Strategies:** Research shows that combining **Volasertib** with other agents is a promising path forward. For example, combining **Volasertib** with the CRBN modulator CC-885 in NSCLC models produced significantly greater tumor growth inhibition than either agent alone [2]. This synergy suggests a viable approach to overcome de novo or acquired resistance.
- **Shift to Pediatric Cancers:** Based on its tolerability profile and preclinical promise, **Volasertib** is being advanced in pediatric cancers. An exploratory multinational Phase 1/2 basket trial (INFORM2 VolVin) is evaluating **Volasertib** in combination with vinorelbine for several relapsed/refractory pediatric cancers, with dosing expected to begin in late 2025 [5].

In summary, while **Volasertib** has not succeeded as a single-agent therapy for broad solid tumor populations in adults, its development pipeline offers valuable lessons. The future of this agent likely rests on a more precise, biomarker-selected strategy and rational combination regimens.

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To cite this document: Smolecule. [volasertib preclinical to clinical efficacy translation]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548331#volasertib-preclinical-to-clinical-efficacy-translation>]

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